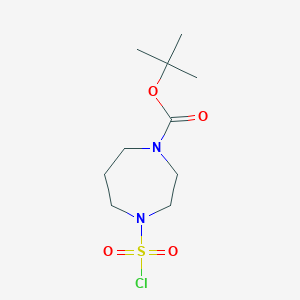

Tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-chlorosulfonyl-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClN2O4S/c1-10(2,3)17-9(14)12-5-4-6-13(8-7-12)18(11,15)16/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPZHYQMQBAWIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1603173-59-6 | |

| Record name | tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate typically involves the reaction of 1,4-diazepane with tert-butyl chloroformate and chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

-

Formation of tert-butyl 1,4-diazepane-1-carboxylate

- 1,4-diazepane is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine.

- The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

-

Chlorosulfonylation

- The tert-butyl 1,4-diazepane-1-carboxylate is then treated with chlorosulfonic acid.

- The reaction is conducted at low temperatures to control the exothermic nature of the reaction and to ensure the selective formation of the chlorosulfonyl derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for temperature and pressure control is common in industrial settings to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or sulfonates.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reactions are conducted in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used. The reactions are typically carried out in aqueous or organic solvents under controlled conditions.

Major Products Formed

Substitution Reactions: Formation of sulfonamides, sulfonates, or thiols depending on the nucleophile used.

Reduction Reactions: Formation of sulfonamides or thiols.

Oxidation Reactions: Formation of sulfonic acids or sulfonates.

Scientific Research Applications

Tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules. It is particularly useful in the preparation of sulfonamide derivatives, which are important in medicinal chemistry.

Biology: Employed in the modification of biomolecules for studying biological processes. The compound can be used to introduce sulfonamide groups into peptides and proteins, which can affect their biological activity.

Medicine: Investigated for its potential use in drug development. Sulfonamide derivatives of this compound have shown promise as inhibitors of enzymes involved in various diseases.

Industry: Used in the synthesis of specialty chemicals and materials. The compound’s reactivity makes it valuable in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion) to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate with structurally related diazepane derivatives.

Table 1: Structural and Functional Comparison

Key Comparative Insights

Reactivity and Functionalization

- The chlorosulfonyl group in the target compound enables sulfonamide bond formation, distinguishing it from derivatives with aryl (e.g., hydroxyphenyl, bromopyridinyl) or alkyl (e.g., cyclopropylmethyl) substituents .

- In contrast, the trifluoromethylbenzoyl derivative (CAS: N/A) introduces electron-withdrawing fluorinated groups, which enhance metabolic stability in drug candidates .

Safety and Handling The chlorosulfonyl derivative’s reactivity necessitates stringent safety protocols (e.g., glove boxes, fume hoods), whereas the 3-hydroxyphenyl analog has well-documented acute toxicity (H302, H312, H332) but is less reactive .

Applications in Drug Discovery

- The target compound’s utility in synthesizing LOX inhibitors underscores its role in oncology research .

- Derivatives like the cyclopropylmethyl variant (CAS: 710973-92-5) may target neurological pathways due to their lipophilic substituents, unlike the polar chlorosulfonyl group .

Synthetic Flexibility

- The tert-butyl carbamate group in all compounds facilitates Boc-deprotection under acidic conditions (e.g., HCl/dioxane), enabling modular synthesis of diverse diazepane scaffolds .

Research Findings and Data Trends

- Reactivity Hierarchy : Chlorosulfonyl > Trifluoromethylbenzoyl > Bromopyridinyl > Hydroxyphenyl > Cyclopropylmethyl (based on electrophilicity and functional group lability) .

- Yield and Purity : The target compound is typically isolated in high purity (≥95%) , whereas analogs like the 2-chloro-4-fluorophenyl derivative exhibit rotameric mixtures (63:37 ratio), complicating crystallization .

Biological Activity

Tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate is a synthetic organic compound with the molecular formula C₁₀H₁₈ClN₁O₄S and a molecular weight of approximately 298.79 g/mol. This compound features a diazepane ring, which is significant in medicinal chemistry due to its potential biological activities. The chlorosulfonyl group attached to the tert-butyl moiety enhances its reactivity and potential therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, derivatives of related compounds have shown effectiveness against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. The minimum inhibitory concentrations (MICs) for these compounds have been reported as low as 4 µg/mL, indicating strong antibacterial activity .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound A | MRSA | 4 |

| Compound B | C. difficile | 4 |

| Compound C | Candida albicans | 8 |

| Compound D | Escherichia coli | 16 |

The biological activity of this compound is hypothesized to involve disruption of bacterial cell wall synthesis. This is a common mechanism among many antibiotics, where the compound interferes with the structural integrity of the bacterial cell wall, leading to cell lysis and death. Further research into the structure-activity relationship (SAR) of similar compounds has revealed that modifications in the side chains can significantly enhance antibacterial potency .

Toxicity Profile

Assessment of toxicity is crucial for evaluating the safety of new antimicrobial agents. In vitro studies on cell lines such as MCF-7 have shown that certain derivatives maintain high cell viability even at concentrations exceeding their MICs, suggesting a favorable safety profile .

Table 2: Toxicity Assessment of Selected Compounds

| Compound Name | Cell Line | Concentration (µg/mL) | Viability (%) |

|---|---|---|---|

| Compound A | MCF-7 | 32 | 100 |

| Compound B | MCF-7 | 16 | 95 |

| Compound C | MCF-7 | 8 | 90 |

Case Study 1: Efficacy Against MRSA

A recent study focused on the efficacy of a related compound against MRSA strains. The results demonstrated that certain structural modifications led to enhanced activity against resistant strains. Specifically, compound modifications that increased cationic character showed improved membrane penetration and metabolic stability, prolonging their action against MRSA .

Case Study 2: Activity Against C. difficile

Another investigation highlighted the effectiveness of these compounds against C. difficile. The study found that specific derivatives exhibited selective activity, which could potentially minimize disruption to normal gut microbiota, an important consideration in antibiotic development .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate?

- Methodology : The compound is typically synthesized via a two-step process:

- Step 1 : Boc protection of 1,4-diazepane using di-tert-butyl dicarbonate in methanol under reflux, yielding tert-butyl 1,4-diazepane-1-carboxylate .

- Step 2 : Chlorosulfonylation using chlorosulfonic acid or sulfuryl chloride under controlled conditions (e.g., -10°C to 0°C) to avoid overreaction. The reaction requires anhydrous solvents (e.g., dichloromethane) and inert atmospheres to prevent hydrolysis of the chlorosulfonyl group .

Q. How is the structure of this compound confirmed post-synthesis?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to verify the Boc-protected diazepane backbone and chlorosulfonyl substitution. For example, the tert-butyl group shows a singlet at ~1.4 ppm in H NMR .

- Mass Spectrometry (LC-MS/HRMS) : Confirms molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with chlorine .

Q. What stability considerations are critical during storage?

- Reactivity : The chlorosulfonyl group is highly reactive toward nucleophiles (e.g., water, amines). Storage under anhydrous conditions (desiccator, argon) at -20°C is recommended .

- Decomposition Risks : Hydrolysis can yield sulfonic acid derivatives, detectable via IR (broad -SOH stretches) or NMR .

Advanced Research Questions

Q. How can reaction yields be optimized during chlorosulfonylation?

- Condition Optimization :

- Temperature Control : Maintaining sub-zero temperatures (-10°C) minimizes side reactions like sulfone formation .

- Stoichiometry : Use 1.2–1.5 equivalents of chlorosulfonic acid to avoid excess, which can degrade the diazepane ring .

Q. How to analyze and mitigate byproducts in the synthesis?

- Byproduct Identification :

- LC-MS/MS : Detects sulfonic acid derivatives (e.g., [M+H–HCl]) from hydrolysis .

- NMR Spin-Saturation Transfer : Identifies dimerization products if diazepane ring opening occurs .

- Mitigation Strategies :

- Use scavengers (e.g., molecular sieves) to absorb residual water .

- Employ flash chromatography with basic alumina to remove acidic impurities .

Q. What computational methods support the design of derivatives targeting biological activity?

- Molecular Docking : Models interactions with enzymes (e.g., SARS-CoV-2 Mpro) by simulating chlorosulfonyl group binding to catalytic cysteine residues .

- Clog P Calculations : Predicts lipophilicity to optimize blood-brain barrier penetration for CNS-targeted analogs .

- DFT Studies : Evaluates sulfonyl group electrophilicity to guide selective functionalization .

Contradictions and Data Gaps

- Stability Data : While safety sheets for analogs (e.g., tert-butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate) suggest moderate stability under refrigeration, the chlorosulfonyl variant’s reactivity necessitates empirical validation .

- Toxicological Profiles : Limited data exist for this compound; extrapolation from structurally similar sulfonyl chlorides suggests acute toxicity (Category 4 for inhalation/skin contact) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.